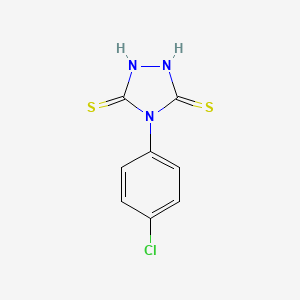
4-(4-Chlorophenyl)-1,2,4-triazolidine-3,5-dithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenyl)-1,2,4-triazolidine-3,5-dithione is a heterocyclic compound that contains a triazolidine ring with a chlorophenyl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-1,2,4-triazolidine-3,5-dithione typically involves the reaction of 4-chloroaniline with carbon disulfide and hydrazine hydrate. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazolidine ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Chlorophenyl)-1,2,4-triazolidine-3,5-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
4-(4-Chlorophenyl)-1,2,4-triazolidine-3,5-dithione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use as an antimicrobial or anticancer agent.
Industry: The compound can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(4-Chlorophenyl)-1,2,4-triazolidine-3,5-dithione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. Additionally, it can interact with cellular pathways involved in oxidative stress and apoptosis, leading to its potential use as an anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: A related compound with similar structural features but different chemical properties.
4-(4-Chlorophenyl)-4-hydroxypiperidine: Another compound with a chlorophenyl group but a different heterocyclic ring.
Thiazoles: Compounds with a sulfur-containing ring that share some chemical reactivity with triazolidines.
Uniqueness
4-(4-Chlorophenyl)-1,2,4-triazolidine-3,5-dithione is unique due to its specific combination of a triazolidine ring and a chlorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
2209-67-8 |
|---|---|
Fórmula molecular |
C8H6ClN3S2 |
Peso molecular |
243.7 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)-1,2,4-triazolidine-3,5-dithione |
InChI |
InChI=1S/C8H6ClN3S2/c9-5-1-3-6(4-2-5)12-7(13)10-11-8(12)14/h1-4H,(H,10,13)(H,11,14) |
Clave InChI |
NHMRPXWVBCQGSI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N2C(=S)NNC2=S)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


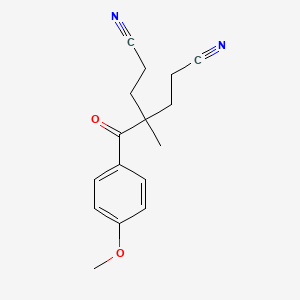

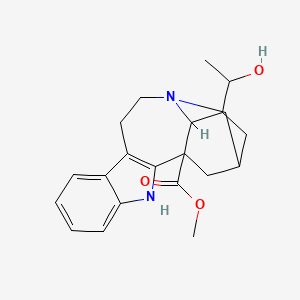
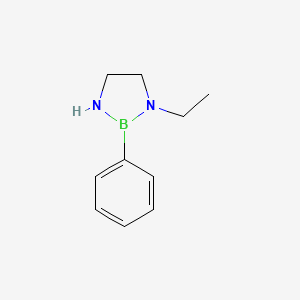
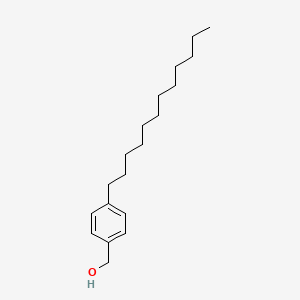
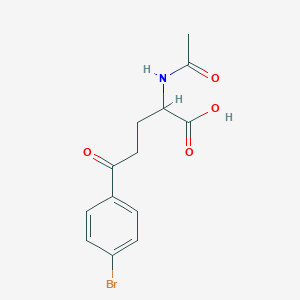
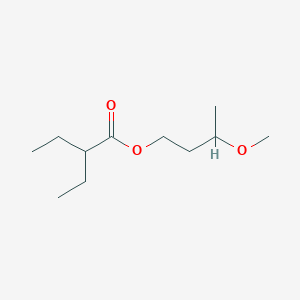
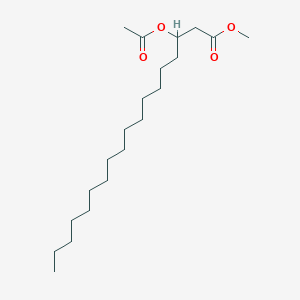

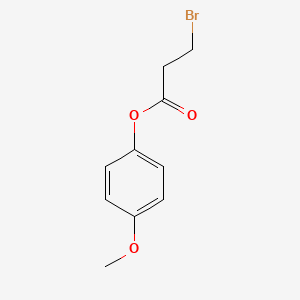
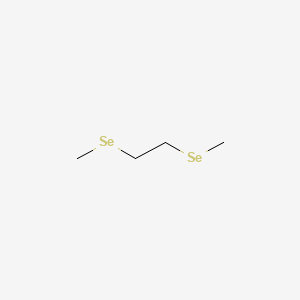
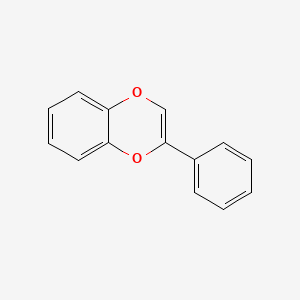
![Dimethyl 5-[bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylate](/img/structure/B14740917.png)

